5-iodo-2-methyl-2H-indazole
Overview
Description
5-Iodo-2-methyl-2H-indazole is a halogenated indazole derivative characterized by the presence of an iodine atom at the 5-position and a methyl group at the 2-position of the indazole ring system. Indazoles are a class of heterocyclic aromatic organic compounds that have garnered significant attention in the fields of chemistry, biology, and medicine due to their diverse biological activities and synthetic versatility.
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common synthetic route involves the use of transition metal catalysts such as palladium or copper to facilitate the halogenation of indazole derivatives. The reaction typically involves the iodination of 2-methyl-2H-indazole using iodine sources in the presence of a transition metal catalyst.
Reductive Cyclization Reactions: Another approach is the reductive cyclization of appropriately substituted azides or nitro compounds to form the indazole core. This method often employs reducing agents such as hydrogen gas or hydride donors.
Consecutive Formation of C–N and N–N Bonds: This method involves the formation of indazoles via consecutive bond formation without the need for a catalyst or solvent. It typically starts with 2-azidobenzaldehydes and amines.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthetic routes that are optimized for efficiency and yield. These methods may include continuous flow chemistry and automated synthesis platforms to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as oxoindazoles.
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or alkyl groups.
Substitution: The iodine atom in this compound is highly reactive and can be substituted with other nucleophiles, leading to a wide range of substituted indazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation Products: Oxoindazoles, hydroxylated indazoles.
Reduction Products: Reduced indazoles, such as 5-alkyl-2-methyl-2H-indazole.
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The interaction of indazole compounds with their targets often leads to changes at the molecular level, which can result in various physiological effects .
Biochemical Pathways
Indazole compounds are known to interact with various biochemical pathways due to their wide range of medicinal applications .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption .
Result of Action
Given the wide range of medicinal applications of indazole compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is recommended to keep the compound in a dark place, sealed in dry conditions, and at room temperature for optimal stability .
Scientific Research Applications
5-Iodo-2-methyl-2H-indazole has found applications in various scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Indazole derivatives are known for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic uses, including as kinase inhibitors and enzyme modulators.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Comparison with Similar Compounds
5-Iodo-2-methyl-2H-indazole is compared with other similar indazole derivatives, such as 5-bromo-2-methyl-2H-indazole and 5-chloro-2-methyl-2H-indazole. While these compounds share structural similarities, the presence of different halogens can lead to variations in reactivity, biological activity, and synthetic applications. The uniqueness of this compound lies in its higher reactivity due to the iodine atom, which makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-iodo-2-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQGETDPEXQPPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654038 | |
Record name | 5-Iodo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-94-9 | |
Record name | 5-Iodo-2-methyl-2H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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